4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorobenzoyl group, an oxazolidine ring, and a carboxylic acid functional group. Its unique structure makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine and an alcohol under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction. This can be achieved using 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorobenzoyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the fluorobenzoyl moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: Substituted benzoyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with an additional nitrogen atom in the spirocyclic core.
4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with a propyl group instead of a hydrogen atom.
Uniqueness
4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFIDVHPASCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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